3,5-Dichloro-3'-fluoro-4'-methylbenzophenone
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Description
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone, also known as CF3, is a synthetic organic compound with the molecular formula C14H9Cl2FO . It is a member of the benzophenone family, which is widely used in pharmaceuticals, sunscreens, and polymer industries.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 3’ position, and a methyl group at the 4’ position . The molecular weight is 283.13 .Physical And Chemical Properties Analysis
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Fluorescent Sensor for Aluminum Detection
A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, showing high selectivity and sensitivity towards Al³⁺ ions. This sensor, with potential relevance to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone, could be used for bio-imaging fluorescent probes in human cervical HeLa cancer cell lines (Ye et al., 2014).
Antibacterial Agent Synthesis
Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, using 2,4-dichloro-5-fluorophenyl and 4-fluorophen-yl groups as pharmacophores. This process highlights the potential use of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
SNAr Reaction Studies
Cervera, Marquet, and Martin (1996) investigated the substitution reactions of halogenonitrobenzenes, including compounds structurally similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone. Their work provides insights into the mechanisms of nucleophilic aromatic substitution reactions, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone (Cervera, Marquet, & Martin, 1996).
Photophysical Behavior Study
Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules used for imaging RNA. This research is relevant as it explores the properties of fluorine-substituted molecules similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in biological imaging applications (Santra et al., 2019).
properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCGRIDQZDDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-4'-methylbenzophenone |
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